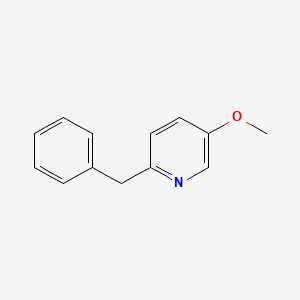

2-Benzyl-5-methoxypyridine

Description

2-Benzyl-5-methoxypyridine (C₁₃H₁₃NO) is a pyridine derivative featuring a benzyl group at the 2-position and a methoxy substituent at the 5-position of the pyridine ring. It is synthesized via cross-coupling reactions, such as the base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes. For example, using 2-bromo-5-methoxypyridine as a starting material, the compound is isolated as a colorless oil in 59% yield . Key spectroscopic data include:

- HRMS (ESI): [M+H]⁺ calcd 184.1121, found 184.1120 .

- 13C-NMR (CDCl₃): Peaks at δC 152.5 (pyridine C-5), 137.4 (benzyl aromatic carbons), and 18.7 (methoxy group) .

The compound serves as a precursor for synthesizing ketone derivatives, such as (5-methoxypyridin-2-yl)(phenyl)methanone, via further oxidation .

Properties

IUPAC Name |

2-benzyl-5-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-12(14-10-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOMSLILWGJRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295988 | |

| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874155-29-9 | |

| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874155-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxypyridine typically involves the reaction of 2-bromopyridine with benzyl magnesium chloride (a Grignard reagent) followed by methylation of the resulting intermediate. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such compounds due to their high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 2-Benzyl-5-methoxypiperidine.

Substitution: 2-(Bromobenzyl)-5-methoxypyridine.

Scientific Research Applications

2-Benzyl-5-methoxypyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Benzyl-5-methoxypyridine (3c) and Its Oxidation Product (4c)

Key Observations :

- Oxidation of 3c to 4c introduces a ketone group (δC 193.8) but reduces yield under standard conditions .

- The methoxy group in 3c stabilizes the pyridine ring, whereas the ketone in 4c enhances electrophilicity, impacting reactivity in subsequent reactions.

Comparison with Structural Analogs

Table 2: Structural Analogs of this compound

Key Observations :

- Substitution patterns (e.g., benzyl vs. benzyloxy-phenyl) significantly alter solubility and steric effects. For example, 2-methoxy-5-(3-phenylmethoxyphenyl)pyridine’s extended aromatic system may reduce volatility compared to 3c .

- Halogenated analogs (e.g., bromopyridines) exhibit distinct reactivity in cross-coupling reactions due to the presence of bromine .

Stability and Functional Group Reactivity

- Methoxy Group Stability : The methoxy group in 3c resists hydrolysis under mild conditions, unlike compounds with labile substituents (e.g., acetoxy groups).

- Benzyl Group Reactivity : The benzylic position in 3c is susceptible to oxidation, as demonstrated by its conversion to 4c . In contrast, analogs without benzylic hydrogens (e.g., fully substituted pyridines) show greater stability.

Research Findings and Challenges

- Synthetic Limitations : The low yield of 4c (15% without additives) highlights challenges in oxidizing benzylic positions without acidic promoters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.